molecular formula C25H29NO3S2 B12151539 (5Z)-3-(3-methoxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(3-methoxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12151539
M. Wt: 455.6 g/mol
InChI Key: VPPRLFJYPCLHLD-QJOMJCCJSA-N
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Description

The compound (5Z)-3-(3-methoxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic molecule belonging to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This specific compound features a unique structure with a methoxyphenyl group, an octyloxybenzylidene moiety, and a thioxo-thiazolidinone core, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(3-methoxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:

  • Formation of Thiazolidinone Core: : The initial step involves the condensation of a suitable aldehyde with a thiosemicarbazide to form a thiazolidinone ring. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

  • Introduction of Methoxyphenyl Group: : The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a methoxy-substituted benzyl halide reacts with the thiazolidinone intermediate.

  • Formation of Benzylidene Moiety: : The final step involves the condensation of the thiazolidinone derivative with 4-(octyloxy)benzaldehyde under basic conditions to form the benzylidene linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated synthesis and purification systems would be essential to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the benzylidene moiety, converting it to a saturated alkyl chain.

  • Substitution: : The methoxy and octyloxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated alkyl derivatives.

    Substitution: Various substituted thiazolidinone derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3-(3-methoxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains. Its structural features enable it to interact with microbial enzymes and disrupt their metabolic processes.

Medicine

In medicine, the compound is being investigated for its anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells by targeting specific signaling pathways. Additionally, its anti-inflammatory effects make it a candidate for the treatment of inflammatory diseases.

Industry

Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatile reactivity and biological activity make it a valuable intermediate in the synthesis of various bioactive compounds.

Mechanism of Action

The mechanism of action of (5Z)-3-(3-methoxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one involves multiple molecular targets and pathways:

  • Enzyme Inhibition: : The compound can inhibit key enzymes involved in microbial metabolism, leading to antimicrobial effects.

  • Apoptosis Induction: : In cancer cells, it can activate apoptotic pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

  • Anti-inflammatory Action: : The compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-3-(4-methoxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one: Similar structure but with a different substitution pattern on the phenyl ring.

    (5Z)-3-(3-methoxyphenyl)-5-[4-(hexyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one: Similar structure but with a shorter alkyl chain on the benzylidene moiety.

Uniqueness

The uniqueness of (5Z)-3-(3-methoxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one lies in its specific substitution pattern and the presence of both methoxy and octyloxy groups. These features contribute to its distinct biological activities and make it a valuable compound for further research and development.

Properties

Molecular Formula

C25H29NO3S2

Molecular Weight

455.6 g/mol

IUPAC Name

(5Z)-3-(3-methoxyphenyl)-5-[(4-octoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H29NO3S2/c1-3-4-5-6-7-8-16-29-21-14-12-19(13-15-21)17-23-24(27)26(25(30)31-23)20-10-9-11-22(18-20)28-2/h9-15,17-18H,3-8,16H2,1-2H3/b23-17-

InChI Key

VPPRLFJYPCLHLD-QJOMJCCJSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)OC

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)OC

Origin of Product

United States

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